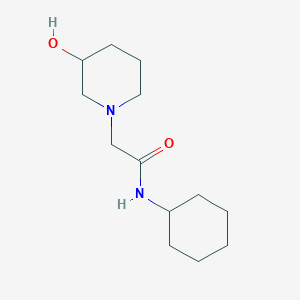

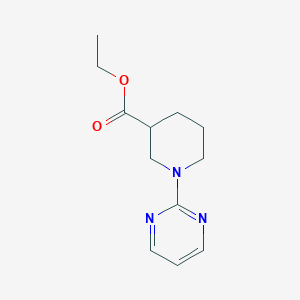

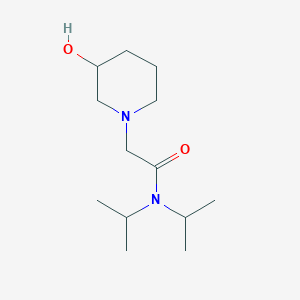

![molecular formula C7H12F3NO B1465421 2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol CAS No. 1178738-95-8](/img/structure/B1465421.png)

2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of powerful trifluoroethylating agents . For instance, “2-Amino-N-(2,2,2-trifluoroethyl)acetamide” can be prepared by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid . Another method involves the hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium containing catalyst deposited on activated charcoal .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Polyfluorinated Diazafluorenes Synthesis : The condensation of 2-amino-3-(1-imino-2,2,2-trifluoroethyl)-1,1,4,5,6,7-hexafluoroindene with acetone and cyclopentanone leads to the synthesis of hexafluoro-2,2-dimethyl-4-trifluoromethyl-2,3-dihydro-1,3-diazafluorene and related compounds. These are characterized by X-ray diffraction, showcasing the structural diversity achievable with fluoroethylamino substituents on cyclopentane derivatives (Karpov et al., 2006).

Diversity in Cyclopentanes : Research on 1,2,4-trisubstituted cyclopentanes highlights the potential to transform cyclopent-3-en-1-ol into a variety of compounds via common synthetic procedures. This work underscores the versatility of cyclopentane scaffolds for further chemical modifications, relevant to the study of fluoroethylamino substituted cyclopentanols (Guan et al., 2012).

Enzymatic Synthesis Inhibition : The use of cycloleucine and its structural analogs demonstrates the role of cyclic amino acids in inhibiting the enzymatic synthesis of S-adenosyl-L-methionine, indicating a potential application in the regulation of methylation processes. The specific structural requirements for this inhibition emphasize the significance of the cyclopentane ring and its substituents (Coulter et al., 1974).

Potential Applications

Antitumor Activities : The study of 1-amino-cyclopentane carboxylic acid (ACPC) and its derivatives for antitumor activities showcases the potential medical applications of cyclopentane-based compounds. This research provides insights into the mechanisms through which these compounds may exert their effects, offering a foundational understanding for future studies on related fluoroethylamino cyclopentanols (Berlinguet et al., 1962).

Chiral Compound Synthesis : The synthesis of chiral bis-aniline and its resolution from cyclopentane derivatives underscores the importance of cyclopentane scaffolds in creating optically active compounds for various chemical applications. This research highlights the utility of such compounds in asymmetric synthesis and chiral resolution processes (Yang et al., 2000).

Mécanisme D'action

Target of Action

The primary target of 2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol is the Oxysterols receptor LXR-beta . The Oxysterols receptor LXR-beta plays a crucial role in controlling the expression of genes involved in lipid metabolism.

Mode of Action

It is known to interact with the oxysterols receptor lxr-beta . This interaction may lead to changes in the expression of genes controlled by this receptor, potentially affecting lipid metabolism.

Biochemical Pathways

Given its interaction with the oxysterols receptor lxr-beta, it is likely that it influences pathways related to lipid metabolism .

Result of Action

Given its interaction with the Oxysterols receptor LXR-beta, it is likely to affect the expression of genes involved in lipid metabolism .

Propriétés

IUPAC Name |

2-(2,2,2-trifluoroethylamino)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)4-11-5-2-1-3-6(5)12/h5-6,11-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSGTPXPJVRFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2,2-Trifluoroethyl)amino]cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

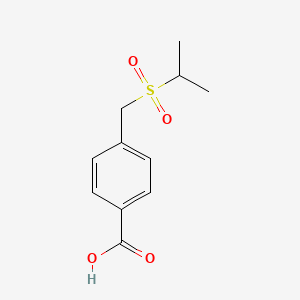

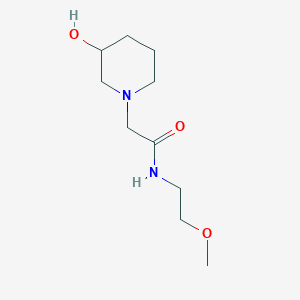

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-ol](/img/structure/B1465343.png)

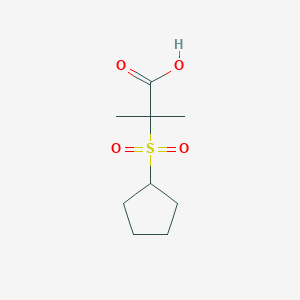

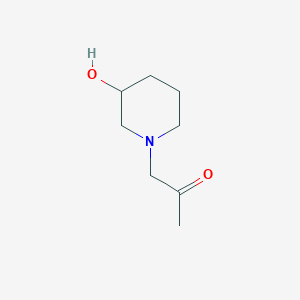

![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1465349.png)

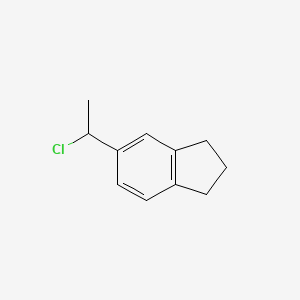

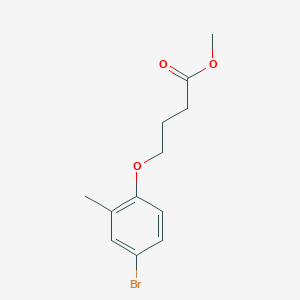

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)

![Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate](/img/no-structure.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1465360.png)